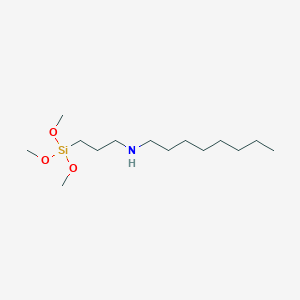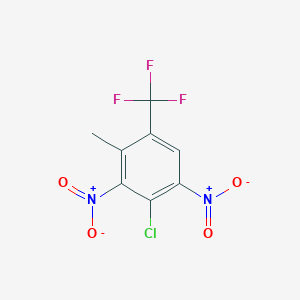
5-Chloro-2-(trifluoromethyl)-4,6-dinitrotoluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(trifluoromethyl)-4,6-dinitrotoluene (5-C-2-TFM-4,6-DNT) is an aromatic compound with a wide range of scientific research applications. It is a white crystalline solid that is soluble in organic solvents, such as ether and benzene. 5-C-2-TFM-4,6-DNT is commonly used as an intermediate in the synthesis of other compounds, and is also used as a reagent in organic synthesis. It has been studied extensively for its biochemical and physiological effects, and its potential applications in laboratory experiments.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 5-Chloro-2-(trifluoromethyl)-4,6-dinitrotoluene involves the nitration of 5-Chloro-2-(trifluoromethyl)toluene followed by reduction of the resulting dinitro compound.
Starting Materials
5-Chloro-2-(trifluoromethyl)toluene, Nitric acid, Sulfuric acid, Hydrogen gas, Palladium on carbon
Reaction
Step 1: Nitration of 5-Chloro-2-(trifluoromethyl)toluene with a mixture of nitric acid and sulfuric acid to yield 5-Chloro-2-(trifluoromethyl)-4,6-dinitrotoluene., Step 2: Reduction of 5-Chloro-2-(trifluoromethyl)-4,6-dinitrotoluene with hydrogen gas in the presence of palladium on carbon catalyst to yield 5-Chloro-2-(trifluoromethyl)-4,6-diaminotoluene., Step 3: Acetylation of 5-Chloro-2-(trifluoromethyl)-4,6-diaminotoluene with acetic anhydride to yield 5-Chloro-2-(trifluoromethyl)-4,6-diacetamidotoluene., Step 4: Deacetylation of 5-Chloro-2-(trifluoromethyl)-4,6-diacetamidotoluene with sodium hydroxide to yield 5-Chloro-2-(trifluoromethyl)-4,6-diaminotoluene., Step 5: Nitration of 5-Chloro-2-(trifluoromethyl)-4,6-diaminotoluene with a mixture of nitric acid and sulfuric acid to yield 5-Chloro-2-(trifluoromethyl)-4,6-dinitrotoluene., Step 6: Reduction of 5-Chloro-2-(trifluoromethyl)-4,6-dinitrotoluene with hydrogen gas in the presence of palladium on carbon catalyst to yield the final product, 5-Chloro-2-(trifluoromethyl)-4,6-dinitrotoluene.
Wissenschaftliche Forschungsanwendungen
5-C-2-TFM-4,6-DNT has been studied extensively for its potential applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as a reagent for the synthesis of pharmaceuticals. Additionally, it has been used to study the effects of various environmental pollutants on human health, and to study the biochemical and physiological effects of various drugs.
Wirkmechanismus
The mechanism of action of 5-C-2-TFM-4,6-DNT is not fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it may act as an antioxidant, which can help protect cells from oxidative damage.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-C-2-TFM-4,6-DNT have been studied extensively. It has been found to have a wide range of effects on the body, including the inhibition of certain enzymes, the stimulation of certain hormones, and the modulation of certain neurotransmitters. Additionally, it has been found to have anti-inflammatory and anti-cancer effects, as well as an effect on the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-C-2-TFM-4,6-DNT in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in a variety of conditions. Additionally, it is relatively non-toxic and has a wide range of applications in scientific research. However, there are several limitations to its use in laboratory experiments. It is not always easy to control the amount of the compound used, and it can be difficult to determine the exact concentration of the compound in a given sample. Additionally, it can be difficult to accurately measure the effects of the compound on the body.
Zukünftige Richtungen
There are several potential future directions for the use of 5-C-2-TFM-4,6-DNT in scientific research. One potential direction is to further study the effects of the compound on the body and its potential applications in drug development. Additionally, further research could be done to develop more efficient methods of synthesis, as well as methods to more accurately measure the effects of the compound on the body. Finally, further research could be done to explore the potential applications of the compound in environmental studies, such as the study of pollutants and their effects on human health.
Eigenschaften
IUPAC Name |
2-chloro-4-methyl-1,3-dinitro-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2O4/c1-3-4(8(10,11)12)2-5(13(15)16)6(9)7(3)14(17)18/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORZQNUNONRKQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1C(F)(F)F)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(trifluoromethyl)-4,6-dinitrotoluene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

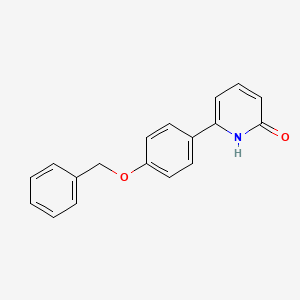


![6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B6327384.png)

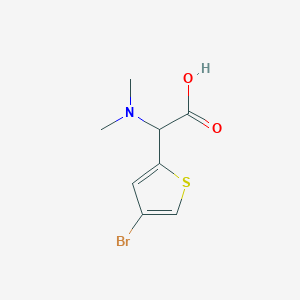
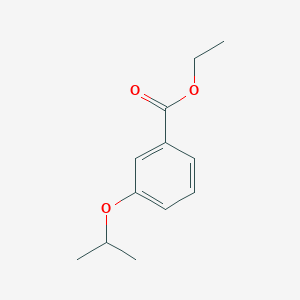
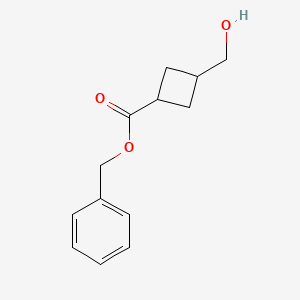
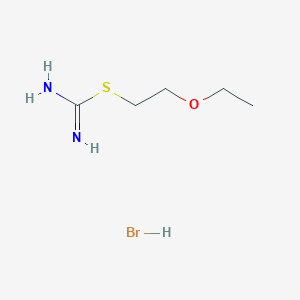

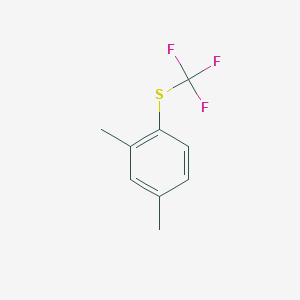
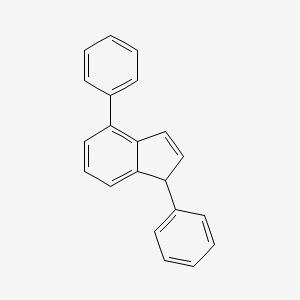
![2,2'-Oxybis[N,N-dimethyl-acetamide]](/img/structure/B6327466.png)
